N6-单丁酰基-2/'-脱氧腺苷 3/':5/'-环一磷酸钠盐

描述

Synthesis Analysis

The synthesis of N6-monobutyryl adenosine 5'-monophosphate, a closely related compound, involves specific chemical reactions to introduce the monobutyryl group into the adenosine molecule. This process compares to the metabolite identified as a major product in the liver upon perfusion with N6,O2'-dibutyryl cyclic [3H]adenosine 3':5'-monophosphate, suggesting a pathway for its production or degradation within biological systems (Dils, West, & Walsh, 1977).

Molecular Structure Analysis

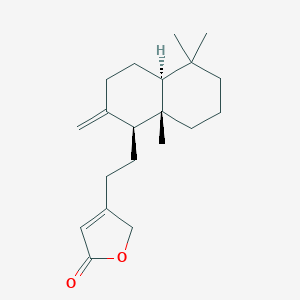

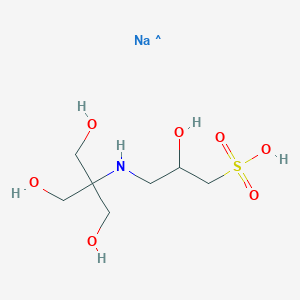

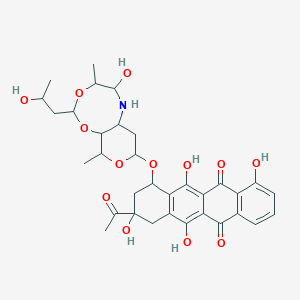

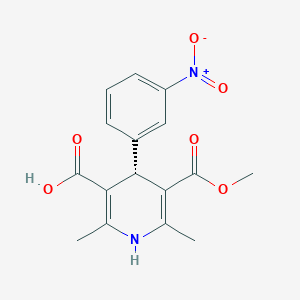

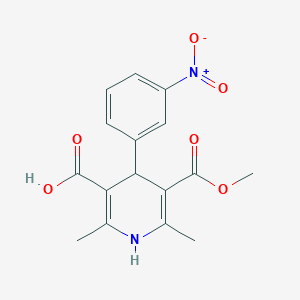

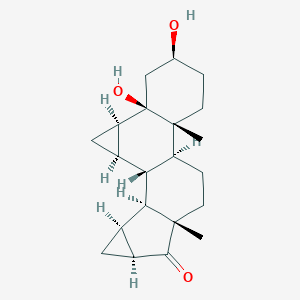

The molecular structure of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt involves a cyclic phosphate group, a monobutyryl substituent at the N6 position, and a sodium counterion. The stereochemistry and functional groups play critical roles in its biological activity and interaction with cellular enzymes. Detailed structural analysis can provide insights into its mechanism of action, though specific studies on this exact molecule's structure were not found in the current search.

Chemical Reactions and Properties

N6-monobutyryl adenosine 3':5'-cyclic monophosphate participates in various chemical reactions relevant to its biological functions, including interactions with phosphodiesterases and kinases. Its ability to mimic cAMP allows it to activate or inhibit enzymes regulated by cAMP levels within the cell, influencing pathways such as protein kinase activation (Castagna, Palmer, & Walsh, 1977).

Physical Properties Analysis

The physical properties of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt, such as solubility in water and other solvents, are crucial for its biological application and stability. These properties determine how the compound can be stored, handled, and administered in a research or clinical setting. The specific physical properties were not detailed in the current literature search, indicating a need for further study.

Chemical Properties Analysis

Chemically, this compound exhibits properties characteristic of both nucleotides and lipophilic esters due to the monobutyryl group. This duality influences its ability to penetrate cell membranes, resist enzymatic degradation, and interact with specific molecular targets within the cell. The esterification of the adenosine molecule modifies its interaction with cellular enzymes, altering its biological activity compared to unmodified cAMP (Castagna, Palmer, & Walsh, 1977).

科学研究应用

在衰老和阿尔茨海默病中的作用

研究已经探讨了环核苷酸在衰老和阿尔茨海默病等神经退行性疾病中的意义。例如,NO/cGMP 信号通路在学习、记忆和突触可塑性中起着至关重要的作用。衰老与该通路的变化有关,包括磷酸二酯酶 (PDE) 活性增加和 cGMP 浓度降低,导致认知能力和突触可塑性下降。PDE 抑制剂可以防止 cGMP 分解,已显示出改善老年大鼠学习和记忆的潜力,提示了神经退行性疾病的治疗角度 (Domek-Łopacińska 和 Strosznajder,2010)。

神经病学和精神病学中的磷酸二酯酶抑制剂

对也作用于环核苷酸的磷酸二酯酶 10 (PDE10) 抑制剂的研究揭示了它们在治疗神经和精神疾病中的潜力。这些抑制剂增加 cAMP 和/或 cGMP 水平的能力提示了它们在需要增强环核苷酸信号传导的疾病中的应用,例如精神分裂症和认知障碍 (Zagórska,2019)。

心血管应用

可溶性鸟苷酸环化酶 (sGC) 是 cGMP 合成的关键酶,其调节为心血管疾病提供了治疗机会。sGC 激活剂和刺激剂因其在治疗心力衰竭和肺动脉高压等疾病中的潜在益处而受到探索,其中 cGMP 起着关键的调节作用 (Mitrović、Jovanović 和 Lehinant,2011)。

核苷酸合成的进展

用于核苷酸(包括环核苷酸)的合成方法的开发对于从药物发现到分子生物学工具的各种研究应用至关重要。这些方法使研究核苷酸功能和探索治疗性核苷酸类似物成为可能 (Roy、Depaix、Périgaud 和 Peyrottes,2016)。

癌症研究

对环核苷酸及其调节酶(如磷酸二酯酶)作用的研究也已扩展到癌症研究。了解这些分子如何影响细胞增殖、凋亡和肿瘤进展可以发现癌症治疗的新靶点 (Prickaerts、Heckman 和 Blokland,2017)。

作用机制

Biochemical Pathways

The compound has a profound influence on the intricate cellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) pathway . It possesses the remarkable ability to function as both an agonist and antagonist, orchestrating the modulation of cAMP-dependent processes .

Action Environment

The compound is a solid and is typically stored at -20°C . Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N6-Monobutyryl-2’-deoxyadenosine 3’.

属性

InChI |

InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPBOORPDEEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585230 | |

| Record name | PUBCHEM_16219693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Monobutyryl-2'-deoxyadenosine 3' | |

CAS RN |

108347-96-2 | |

| Record name | PUBCHEM_16219693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)